

"1H-1,2,3-Triazole-1-ethanol" basic properties

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Compound of Interest

Compound Name: 1H-1,2,3-Triazole-1-ethanol

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An In-Depth Technical Guide to **1H-1,2,3-Triazole-1-ethanol**: Properties, Synthesis, and Applications

Abstract

1H-1,2,3-Triazole-1-ethanol is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the stable and versatile 1,2,3-triazole ring system, it offers a unique combination of chemical properties, including hydrogen bonding capabilities and a scaffold for further chemical modification. The presence of a primary alcohol functional group provides a convenient handle for elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis protocols, key applications in drug discovery, and essential safety and handling procedures, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has become a cornerstone in medicinal chemistry.^{[1][2]} Its prominence is largely due to its exceptional chemical stability; it is resistant to metabolic degradation, hydrolysis, and oxidative or reductive conditions.^[1] The triazole moiety is considered a valuable pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions with biological targets without being ionizable under physiological conditions.^{[3][4]} This unique set of properties has led to the incorporation of the 1,2,3-triazole scaffold into numerous approved drugs, including the

cephalosporin antibiotic cefatrizine and the beta-lactamase inhibitor tazobactam.[3] The synthetic accessibility of this ring system, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has further cemented its role as a versatile linker and structural component in the design of novel therapeutic agents.[5][6]

1H-1,2,3-Triazole-1-ethanol emerges as a particularly useful derivative. The ethanol substituent not only enhances polarity and potential solubility but also serves as a key synthetic intermediate, allowing for its conjugation to other molecules of interest through esterification, etherification, or other standard chemical transformations.

Core Physicochemical Properties

The fundamental properties of **1H-1,2,3-Triazole-1-ethanol** are summarized below. It is typically supplied as a solid, though some sources describe it as a colorless to light yellow liquid, which may reflect its low melting point or the presence of impurities.[7][8]

Property	Value	Source(s)
IUPAC Name	2-(1H-1,2,3-triazol-1-yl)ethan-1-ol	[9]
CAS Number	74731-63-8	[10][11]
Molecular Formula	C ₄ H ₇ N ₃ O	[7][10]
Molecular Weight	113.12 g/mol	[7][10]
Physical Form	Solid	[7]
Boiling Point	148-150 °C (at 5 Torr)	[8]
Density (Predicted)	1.32 ± 0.1 g/cm ³	[8]
pKa (Predicted)	13.77 ± 0.10	[10]
Hydrogen Bond Donors	1	[10]
Hydrogen Bond Acceptors	3	[10]
Rotatable Bond Count	2	[10]
Topological Polar Surface Area	50.9 Å ²	[10]
InChI Key	PKHVUMMJMYKRNO-UHFFFAOYSA-N	[7]
Canonical SMILES	C1=CN(N=N1)CCO	[10]

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of characteristic signals in NMR and IR spectroscopy.

- ¹H NMR Spectroscopy:** The proton spectrum is expected to show three distinct signals. The single proton on the triazole ring (H-5) would appear as a singlet furthest downfield. The two methylene groups (-CH₂-) of the ethanol side chain would appear as two triplets due to mutual coupling. The -CH₂- group adjacent to the triazole ring will be more deshielded than the -CH₂- group adjacent to the hydroxyl group. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

- ¹³C NMR Spectroscopy: Four distinct carbon signals are expected. Two signals for the triazole ring carbons and two signals for the carbons of the ethanol side chain.
- Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching peaks around 2900-3000 cm⁻¹, and C=N and N=N stretching vibrations characteristic of the triazole ring in the 1400-1600 cm⁻¹ region.
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 113.12.

Synthesis and Purification

1H-1,2,3-Triazole-1-ethanol can be reliably synthesized via the N-alkylation of 1H-1,2,3-triazole with a suitable two-carbon electrophile, such as 2-bromoethanol. This method is straightforward and utilizes readily available starting materials.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol from 1H-1,2,3-triazole and 2-bromoethanol.

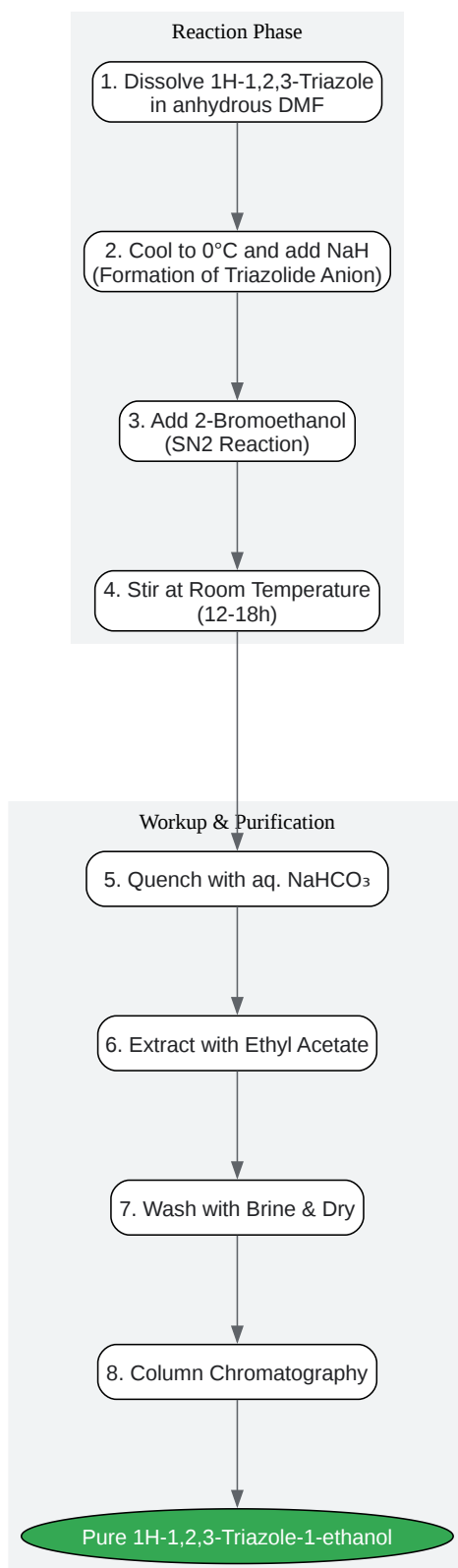
Materials:

- 1H-1,2,3-Triazole
- 2-Bromoethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,3-triazole (1.0 eq).
- **Solvent Addition:** Add anhydrous DMF to dissolve the triazole (approx. 0.5 M concentration).
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the triazole ring, forming the sodium triazolide salt, which is a potent nucleophile for the subsequent alkylation step. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.
- **Alkylation:** After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.2 eq) dropwise to the suspension.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Causality: The aqueous quench neutralizes any remaining base. Ethyl acetate is chosen as the extraction solvent due to the product's good solubility and its immiscibility with water.
- **Purification (Liquid-Liquid Extraction):** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
- **Purification (Chromatography):** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.



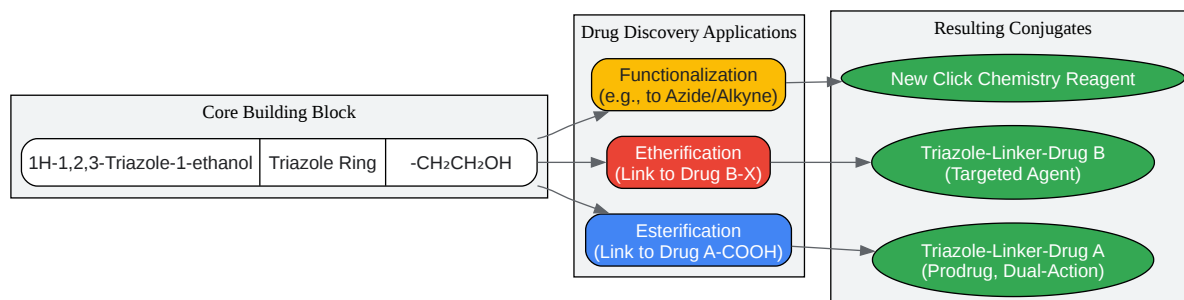
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Caption: Synthetic workflow for **1H-1,2,3-Triazole-1-ethanol**.

Key Applications in Research and Drug Development

The primary utility of **1H-1,2,3-Triazole-1-ethanol** is as a versatile building block for creating more complex molecules. The triazole core acts as a stable linker, while the ethanol arm provides a point of attachment.

- **Bioisostere and Pharmacophore:** The 1,2,3-triazole ring is often used as a bioisostere for amide bonds, offering improved metabolic stability and different geometric constraints. Its ability to participate in hydrogen bonding makes it an effective pharmacophore in its own right.^[6]
- **Linker in Drug Conjugates:** The terminal hydroxyl group can be readily derivatized to link the triazole moiety to other pharmacologically active fragments, such as in the development of dual-action inhibitors or targeted drug delivery systems.^[12] For instance, it can be esterified with a carboxylic acid-containing drug or converted to an azide or alkyne for subsequent "click" reactions.
- **Precursor for Biologically Active Compounds:** Derivatives of 1,2,3-triazoles have demonstrated a vast array of biological activities, including anticancer, antifungal, and antiviral properties.^{[2][13][14]} This molecule serves as an excellent starting point for synthesizing libraries of novel triazole derivatives for high-throughput screening.



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Caption: Role as a versatile building block in drug development.

Safety, Handling, and Storage

Proper handling of **1H-1,2,3-Triazole-1-ethanol** is essential for laboratory safety. It is classified as harmful and an irritant.

- Hazard Identification:
 - Harmful if swallowed (H302).[8]
 - Causes skin irritation (H315).[8]
 - Causes serious eye damage (H318).[8]
 - May cause respiratory irritation (H335).[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[\[9\]](#)
[\[15\]](#)
- Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[\[15\]](#) Avoid breathing dust or fumes.[\[15\]](#)
- Handling and Storage:
 - Wash hands thoroughly after handling.[\[9\]](#)[\[15\]](#)
 - Do not eat, drink, or smoke when using this product.[\[9\]](#)[\[15\]](#)
 - Store in a cool, dry, well-ventilated place.[\[15\]](#)
 - Keep the container tightly closed when not in use.[\[15\]](#) Store locked up.[\[9\]](#)
- First Aid Measures:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[\[9\]](#)[\[15\]](#)
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
[\[9\]](#)[\[15\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[\[9\]](#)[\[15\]](#)
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[9\]](#)[\[15\]](#)

Conclusion

1H-1,2,3-Triazole-1-ethanol is a high-value chemical intermediate with a strategic position in modern synthetic and medicinal chemistry. Its stable heterocyclic core, combined with a reactive hydroxyl group, provides a reliable platform for the construction of complex molecular entities. The straightforward synthesis and well-defined safety profile make it an accessible and powerful tool for researchers aiming to leverage the favorable properties of the 1,2,3-triazole scaffold in drug discovery and materials science.

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